Dimethyl 6-chloroquinoline-2,4-dicarboxylate
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Overview
Description
Dimethyl 6-chloroquinoline-2,4-dicarboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a quinoline ring substituted with chlorine at the 6th position and two ester groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-chloroquinoline-2,4-dicarboxylate can be achieved through a metal-free protocol involving aryl amines and dimethyl acetylenedicarboxylate. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C. This method is advantageous as it avoids metal contamination and waste generation, uses a low-cost and eco-friendly catalyst, and offers high regioselectivity and good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for industrial applications. The use of molecular iodine as a catalyst and acetonitrile as a solvent makes the process feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-chloroquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester groups at the 2nd and 4th positions can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Ester Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.
Reduction Products: Reduced quinoline derivatives with different functional groups.
Hydrolysis Products: Carboxylic acids derived from the hydrolysis of ester groups.
Scientific Research Applications
Dimethyl 6-chloroquinoline-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinoline derivatives with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of quinoline-based molecular interactions and mechanisms.
Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of dimethyl 6-chloroquinoline-2,4-dicarboxylate involves its interaction with molecular targets through its quinoline ring and ester groups. The chlorine atom at the 6th position and the ester groups at the 2nd and 4th positions play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: A similar compound with chlorine atoms at the 2nd and 4th positions.
6-Chloroquinoline: A compound with a chlorine atom at the 6th position but lacking ester groups.
Dimethyl 2,4-dichloroquinoline-6-carboxylate: A compound with ester groups at the 2nd and 4th positions and a chlorine atom at the 6th position.
Uniqueness
Dimethyl 6-chloroquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
dimethyl 6-chloroquinoline-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-4-3-7(14)5-8(9)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRIWTUOYSJFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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